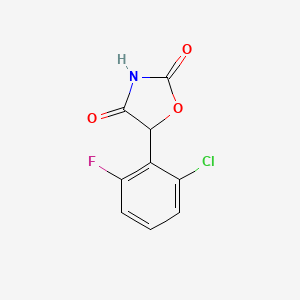

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione

Cat. No. B8289082

M. Wt: 229.59 g/mol

InChI Key: MGXCYBJZYSTREA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04399296

Procedure details

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione (22 g., 0.096 mole) was taken into a mixture of dimethylsulfoxide (100 ml.) and methanol (31.5 ml.). Sodium methoxide (10.8 g., 0.2 mole) was added over about 4 minutes, during which time the temperature of the reaction mixture rose to 57° C. As a matter of convenience the reaction mixture was allowed to stand for 16 hours at room temperature before heating at 106° C. for 5 hours. After cooling to 65° C., the reaction mixture was quenched by pouring into 450 ml. of ice and water, treated with activated carbon, filtered, and made strongly acidic with conc. hydrochloric acid. The precipitated product was recovered by filtration and the wet cake slurried in 100 ml. of toluene. Water was removed by azotropic distillation in vacuo. The residual slurry was taken into solution by the addition of 100 ml. acetone and warming. After clarification, the acetone was removed by evaporation in vacuo (final volume 70 ml.). Filtration gave purified 5-(2-chloro-6-methoxyoxazolidine-2,4-dione (20.3 g., m.p. 199°-202° C.). A lower melting second crop (0.9 g.) was obtained from mother liquor.

Name

Sodium methoxide

Quantity

10.8 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[C:3]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15].CS(C)=O.[CH3:20][O-:21].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:21][CH3:20])[C:3]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

31.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

Sodium methoxide

|

|

Quantity

|

10.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

106 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 57° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by pouring into 450 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of ice and water, treated with activated carbon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product was recovered by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Water was removed by azotropic distillation in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residual slurry was taken into solution by the addition of 100 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

acetone and warming

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After clarification, the acetone was removed by evaporation in vacuo (final volume 70 ml

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified 5-(2-chloro-6-methoxyoxazolidine-2,4-dione (20.3 g., m.p. 199°-202° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained from mother liquor

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C(=CC=C1)OC)C1C(NC(O1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |